molecular formula C8H8BrNO2 B2440097 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde CAS No. 1783653-50-8

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Cat. No. B2440097
CAS RN: 1783653-50-8
M. Wt: 230.061
InChI Key: DMLIBWJCOQNJMU-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is a chemical compound that has been widely used in scientific research applications. The compound is a pyridine derivative that is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is a compound of interest due to its versatility in chemical synthesis and applications in various fields of research. The efficient synthesis and functionalization of this compound have been explored to facilitate its use in the development of pharmacologically active molecules and materials science.

An efficient synthesis pathway for derivatives of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde was described, highlighting its potential as a precursor in the synthesis of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist, showcasing its relevance in pharmaceutical research (Hirokawa, Horikawa, & Kato, 2000). Moreover, the functionalization of 2-methoxy-6-methylpyridine has been achieved through selective bromination and subsequent reactions, allowing for regioselective introduction of various electrophiles, which broadens the scope of its applicability in synthetic chemistry (Gray, Konopski, & Langlois, 1994).

Material Science Applications

The compound has also found applications in material science, particularly in the creation of composite materials. Incorporation of π-conjugated polymers into silica, utilizing derivatives of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, demonstrates its utility in the preparation of novel composite materials. These composites have been characterized by UV−vis and emission spectra, indicating their potential for use in optoelectronic devices (Kubo et al., 2005).

Catalysis and Mechanistic Insights

In the realm of catalysis, studies involving 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde derivatives have provided valuable insights into mechanistic aspects of chemical reactions. For example, research on the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis offers a case study that enhances our understanding of catalytic processes and their applications in organic synthesis (Ahmad et al., 2019).

Photochemical Synthesis

The photochemical synthesis of phenyl-2-thienyl derivatives utilizing halogenated thiophene derivatives, including those related to 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, highlights the compound's utility in generating structurally diverse molecules. This approach enables the preparation of phenyl derivatives, contributing to the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Antonioletti et al., 1986).

properties

IUPAC Name

5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLIBWJCOQNJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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